molecular formula C7H10O3 B058354 Ethyl 4,5-dihydrofuran-2-carboxylate CAS No. 116282-14-5

Ethyl 4,5-dihydrofuran-2-carboxylate

Cat. No.: B058354
CAS No.: 116282-14-5
M. Wt: 142.15 g/mol
InChI Key: BIYJMHBVSUMWGX-UHFFFAOYSA-N
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Description

Ethyl 4,5-dihydrofuran-2-carboxylate is a heterocyclic organic compound that features a furan ring with an ethyl ester group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4,5-dihydrofuran-2-carboxylate can be synthesized through several methods. One common approach involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization steps. The reaction typically proceeds in the presence of a base such as sodium ethoxide, and the final product is obtained after purification .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction conditions and purification steps to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dihydrofuran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products Formed

Major products formed from these reactions include oxidized derivatives like carboxylic acids, reduced forms such as alcohols, and various substituted furan derivatives depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of ethyl 4,5-dihydrofuran-2-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl 4,5-dihydrofuran-2-carboxylate include:

Uniqueness

This compound is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 4,5-dihydrofuran-2-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and applications in research.

Chemical Structure and Properties

This compound features a furan ring with an ethyl ester group. Its molecular formula is C8H10O3C_8H_{10}O_3 with a molecular weight of approximately 154.16 g/mol. The structure allows for various reactivity patterns that contribute to its biological activity.

Research indicates that this compound exhibits significant anti-proliferative effects, particularly against promyelocytic leukemia HL-60 cells. The primary mechanisms include:

  • Induction of Apoptosis : The compound promotes programmed cell death through the activation of caspase-3, a critical enzyme in the apoptotic pathway. It also influences the expression levels of pro-apoptotic protein Bax and anti-apoptotic protein Bcl-2, leading to increased apoptosis in cancer cells .
  • Biochemical Pathways : this compound increases intracellular calcium levels and reactive oxygen species (ROS), which are pivotal in triggering apoptosis. This alteration in cellular homeostasis disrupts mitochondrial membrane potential, further promoting cell death .

Case Studies

  • Anti-Cancer Activity : In a study examining the effects of Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate (an analog), it was found to significantly reduce HL-60 cell proliferation with a 50% cytotoxic concentration (CC50) of 23.5 µM. The study highlighted that the compound's efficacy was linked to its ability to induce apoptosis through caspase activation and modulation of Bax/Bcl-2 ratios .
  • Cellular Effects : Another study demonstrated that treatment with this compound resulted in increased ROS production and disrupted mitochondrial integrity, leading to enhanced apoptotic signaling pathways in leukemia cells .

The compound's biochemical properties include:

PropertyDescription
Solubility Soluble in organic solvents like ethanol and dichloromethane
Stability Stable at ambient temperatures
Reactivity Can undergo oxidation and reduction reactions

Applications in Scientific Research

This compound is utilized in various research domains:

  • Medicinal Chemistry : It serves as a precursor for synthesizing novel therapeutic agents with potential anti-cancer properties.
  • Biological Studies : The compound is used to investigate enzyme-catalyzed reactions and metabolic pathways due to its ability to interact with various biomolecules .

Properties

IUPAC Name

ethyl 2,3-dihydrofuran-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-2-9-7(8)6-4-3-5-10-6/h4H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYJMHBVSUMWGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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